molecular formula C13H10N4O5 B030264 1,3-Bis(4-nitrophenyl)urea CAS No. 587-90-6

1,3-Bis(4-nitrophenyl)urea

Cat. No. B030264
Key on ui cas rn: 587-90-6
M. Wt: 302.24 g/mol
InChI Key: JEZZOKXIXNSKQD-UHFFFAOYSA-N
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Patent
US04410697

Procedure details

One proceeds as described in Example 6 with the difference that a distillating column is attached to the flask, the mixture is maintained in gentle boiling and methanol is removed continuously from the mixture. After 2 hours of reaction the end-product is filtered off, 50 mmoles of methyl N-(4-nitrophenyl)-carbamate and 50 mmoles of 4-nitroaniline are added to the filtrate, and the reaction is repeated. The results of four subsequent cycles are summarized in Table 2.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:14])OC)=[CH:6][CH:5]=1)([O-:3])=[O:2].[N+:15]([C:18]1[CH:24]=[CH:23][C:21]([NH2:22])=[CH:20][CH:19]=1)([O-:17])=[O:16]>CO>[N+:15]([C:18]1[CH:24]=[CH:23][C:21]([NH:22][C:11]([NH:10][C:7]2[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][CH:8]=2)=[O:14])=[CH:20][CH:19]=1)([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC(OC)=O
Name
Quantity
50 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed continuously from the mixture
CUSTOM
Type
CUSTOM
Details
After 2 hours of reaction the end-product
Duration
2 h
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
The results of four subsequent cycles

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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